1,1'-Dichloroferrocene

Description

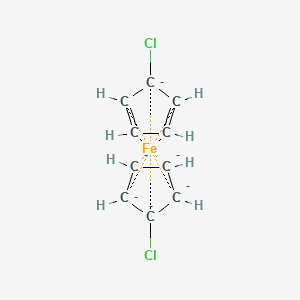

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chlorocyclopenta-1,3-diene;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4Cl.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSUIDLHFPCTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-](C=C1)Cl.C1=C[C-](C=C1)Cl.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2Fe-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Dichloroferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,1'-dichloroferrocene, an important organometallic synthon. The document delves into the prevalent synthetic methodologies, emphasizing the mechanistic rationale behind experimental choices. Detailed protocols for the synthesis via dilithiation of ferrocene and subsequent chlorination are provided, alongside an alternative route from ferrocene-1,1'-diboronic acid. The guide further outlines systematic procedures for the purification of 1,1'-dichloroferrocene and a thorough discussion of its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and cyclic voltammetry (CV). This document is intended to be a valuable resource for researchers in organometallic chemistry, materials science, and drug development, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 1,1'-Dichloroferrocene

Ferrocene, with its unique sandwich structure and rich electrochemistry, has been a cornerstone of organometallic chemistry since its discovery. The functionalization of its cyclopentadienyl (Cp) rings opens up a vast chemical space for the development of novel catalysts, functional materials, and therapeutic agents. Among the myriad of ferrocene derivatives, 1,1'-dichloroferrocene stands out as a versatile and crucial building block.[1]

The two chlorine atoms in 1,1'-dichloroferrocene, one on each Cp ring, provide reactive handles for a variety of subsequent chemical transformations.[1] These include nucleophilic substitution, cross-coupling reactions, and further functionalization via directed ortho-metalation, making it a key precursor for the synthesis of more complex and highly substituted ferrocene derivatives.[1] Its symmetrical structure also imparts interesting electronic and steric properties, influencing the reactivity and electrochemical behavior of the molecule. This guide aims to provide a detailed and practical understanding of the synthesis and characterization of this important organometallic compound.

Synthetic Strategies for 1,1'-Dichloroferrocene

The synthesis of 1,1'-dichloroferrocene can be broadly approached via two primary strategies: the direct disubstitution of the parent ferrocene scaffold or the transformation of a pre-functionalized 1,1'-disubstituted ferrocene.

Direct 1,1'-Dichlorination via Dilithiation of Ferrocene

The most common and powerful method for the synthesis of 1,1'-dichloroferrocene involves the direct deprotonation of both cyclopentadienyl rings of ferrocene to form 1,1'-dilithioferrocene, which is then quenched with an electrophilic chlorine source.[1][2] This approach offers a high-yielding and versatile route to the desired product.

Mechanism and Rationale: The lithiation of ferrocene is a well-established procedure. The use of a strong alkyllithium base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), facilitates the removal of a proton from each Cp ring. TMEDA coordinates to the lithium ion, increasing the basicity of the n-butyl anion and promoting the formation of the dianionic intermediate, 1,1'-dilithioferrocene.[3] This intermediate is highly reactive and readily attacks electrophiles. For the introduction of chlorine atoms, a suitable electrophilic chlorine source is required. Hexachloroethane (C₂Cl₆) is a commonly used reagent for this purpose due to its commercial availability and reactivity. The lithiated positions on the ferrocene core nucleophilically attack the electron-deficient chlorine atoms of hexachloroethane, leading to the formation of the C-Cl bonds and the desired 1,1'-dichloroferrocene.

Experimental Protocol:

Reaction Scheme:

Figure 1: Synthesis of 1,1'-Dichloroferrocene via Dilithiation.

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Hexachloroethane (C₂Cl₆)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve ferrocene in anhydrous hexane.

-

Dilithiation: To the stirred solution, add TMEDA followed by the dropwise addition of n-BuLi in hexanes at room temperature. The reaction mixture is typically stirred for several hours to ensure complete dilithiation, often indicated by the formation of a precipitate of the 1,1'-dilithioferrocene-TMEDA adduct.

-

Chlorination: In a separate flask, prepare a solution of hexachloroethane in anhydrous THF. Cool the dilithioferrocene suspension to -78 °C (dry ice/acetone bath). Slowly add the hexachloroethane solution to the cold suspension via a cannula.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Synthesis from Ferrocene-1,1'-diboronic Acid

An alternative and effective method for the synthesis of 1,1'-dichloroferrocene involves the reaction of ferrocene-1,1'-diboronic acid with a copper(II) halide.[4] This method avoids the use of pyrophoric alkyllithium reagents and can be advantageous in certain contexts.

Mechanism and Rationale: This reaction proceeds through a copper-mediated cross-coupling mechanism. Ferrocene-1,1'-diboronic acid serves as the organoboron nucleophile. The copper(II) chloride acts as both the chlorine source and the promoter for the transmetalation step. The exact mechanism can be complex, but it is generally believed to involve the formation of an organocopper intermediate which then undergoes reductive elimination to form the C-Cl bond. This method has been reported to provide good yields of the desired product.[4]

Experimental Protocol:

Reaction Scheme:

Sources

A Technical Guide to the Physicochemical Properties of 1,1'-Dichloroferrocene for Advanced Research Applications

This document provides an in-depth exploration of the organometallic compound 1,1'-Dichloroferrocene, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a foundational understanding of its synthesis, structure, reactivity, and analytical characteristics. The insights provided herein are designed to empower researchers to leverage the unique properties of this versatile ferrocene derivative in their scientific endeavors.

Core Molecular Profile and Structural Elucidation

1,1'-Dichloroferrocene is a halogenated derivative of ferrocene, an archetypal metallocene. Its fundamental identity is captured by a set of key physical and chemical identifiers.

The structural arrangement of 1,1'-Dichloroferrocene, featuring a chlorine atom on each of the cyclopentadienyl (Cp) rings, is critical to its chemical behavior. This heteroannular substitution pattern imparts a C2h symmetry to the molecule in its most stable, staggered conformation, which has significant implications for its spectroscopic properties and reactivity.[1] The iron center, formally in the +2 oxidation state, is sandwiched between the two parallel Cp rings, forming a highly stable 18-electron complex.[2]

Table 1: Key Physicochemical Properties of 1,1'-Dichloroferrocene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈Cl₂Fe | [1][3][4][5][6] |

| Molecular Weight | 254.92 g/mol | [1][3][4][5][6] |

| CAS Number | 1293-67-0 | [1][3][4][5][6] |

| Appearance | Off-white to dark yellow solid | [7] |

| Melting Point | 75.0 °C | |

| Storage Conditions | 2-8°C, sealed, dry, dark | [1][5] |

The presence of electron-withdrawing chlorine atoms directly influences the electronic environment of the ferrocene core, a factor that will be explored in the context of its electrochemical properties.

Caption: Molecular structure of 1,1'-Dichloroferrocene.

Synthesis and Reactivity: A Versatile Chemical Synthon

The strategic placement of chlorine atoms makes 1,1'-Dichloroferrocene a valuable precursor for a wide array of more complex ferrocene derivatives.[1] Understanding its synthesis is key to appreciating its potential as a building block.

Primary Synthetic Pathway

The most common laboratory-scale synthesis involves a two-step process. This choice of methodology is predicated on the high efficiency and relative simplicity of organolithium chemistry for functionalizing the robust cyclopentadienyl rings.

-

Dilithiation of Ferrocene: Ferrocene is treated with an excess of a strong organolithium base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA complexes with the lithium cations, enhancing the basicity of the n-BuLi and facilitating the deprotonation of both Cp rings to form the 1,1'-dilithioferrocene intermediate.[1]

-

Electrophilic Chlorination: The highly nucleophilic dilithioferrocene intermediate is then quenched with an electrophilic chlorine source. Hexachloroethane (C₂Cl₆) is a common choice for this step, as it readily delivers a chlorine atom to the carbanionic sites on the Cp rings, yielding the desired 1,1'-Dichloroferrocene.[1]

An alternative route, which avoids the use of pyrophoric organolithium reagents, involves the reaction of ferrocene-1,1'-diboronic acid with copper(II) chloride.[1]

Caption: Synthetic workflow for 1,1'-Dichloroferrocene.

Key Reaction Pathways

The true utility of 1,1'-Dichloroferrocene in synthetic chemistry lies in the reactivity of its chlorine substituents. These atoms serve as excellent leaving groups and directing groups for subsequent transformations.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as alcohols or amines, to form ether or amine derivatives of ferrocene, respectively.[1]

-

Directed Ortho-Metalation (DoM): The chloro groups can direct further deprotonation to the adjacent positions on the Cp rings, enabling the synthesis of tri- and tetra-substituted ferrocenes with high regioselectivity.[1]

-

Cross-Coupling Reactions: The C-Cl bonds are amenable to various palladium- or nickel-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds, thus vastly expanding the accessible chemical space.

Electrochemical Profile: Probing the Electronic Core

The electrochemical behavior of ferrocene and its derivatives is one of their most defining characteristics. The Fe(II)/Fe(III) redox couple provides a convenient and sensitive handle to probe the electronic effects of substituents on the Cp rings.

The presence of two electron-withdrawing chlorine atoms in 1,1'-dichloroferrocene is expected to make the iron center more electron-deficient. Consequently, it is more difficult to oxidize compared to unsubstituted ferrocene. This results in a positive shift (anodic shift) of its oxidation potential.[1] Quantum chemical calculations can be employed to predict these redox potentials, which are consistently higher for ferrocenes bearing electron-withdrawing groups.[1]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the principal technique for characterizing the redox properties of ferrocene derivatives. A self-validating protocol is described below.

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Preparation: Dissolve a small, known quantity of 1,1'-dichloroferrocene in the electrolyte solution to create a final concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition: Scan the potential from an initial value (e.g., 0 V vs. the reference) to a potential sufficiently positive to encompass the oxidation of the ferrocene derivative (e.g., +1.0 V), and then reverse the scan back to the initial potential. The scan rate can typically range from 20 to 200 mV/s.

-

Internal Referencing (Trustworthiness): After acquiring the voltammogram of the sample, add a small amount of a reference compound with a well-known, stable redox potential (e.g., decamethylferrocene or ferrocene itself) to the solution and repeat the scan. This internal reference allows for accurate determination of the sample's redox potential, correcting for any drift in the reference electrode potential. The half-wave potential (E₁/₂) for the Fe(II)/Fe(III) couple of 1,1'-dichloroferrocene can then be precisely reported relative to the internal standard.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of 1,1'-Dichloroferrocene.

Table 2: Expected Spectroscopic Signatures for 1,1'-Dichloroferrocene

| Technique | Expected Features | Rationale |

| ¹H NMR | Two pseudo-triplets in the aromatic region (approx. 4.0-4.5 ppm). | The two protons adjacent to the chlorine (α-protons) and the two protons further away (β-protons) on each ring are chemically non-equivalent. Due to symmetry, the α-protons on both rings are equivalent, as are the β-protons. This results in an AA'BB' spin system, which often appears as two distinct multiplets resembling triplets. |

| ¹³C NMR | Three signals are expected: one for the carbon atom bonded to chlorine (ipso-carbon), and two for the other two sets of chemically non-equivalent carbons on the Cp rings. | The presence of the chlorine atom breaks the degeneracy of the carbon atoms on the cyclopentadienyl ring. |

| FT-IR | Characteristic C-H stretching and bending frequencies for the Cp rings, as well as vibrations associated with the C-Cl bond. | Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.[8] |

| UV-Vis | Absorption bands in the UV and visible regions corresponding to electronic transitions within the molecule. | The d-d transitions of the iron center and π-π* transitions of the Cp rings give ferrocene derivatives their characteristic color. The position and intensity of these bands are sensitive to substitution.[9][10] |

| Mass Spec. | A molecular ion peak (M⁺) at m/z ≈ 254, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and iron isotopes. | Electron ionization mass spectrometry confirms the molecular weight and provides information about the isotopic composition of the molecule.[4][6] |

Stability and Handling

While the ferrocene core is known for its remarkable stability, proper handling and storage of 1,1'-Dichloroferrocene are crucial for maintaining its integrity.

-

Thermal Stability: Studies on gaseous chloroferrocenes have investigated their decomposition pathways.[11] Like many organometallic compounds, prolonged exposure to high temperatures can lead to degradation. Research on related ferrocene polymers has shown that decomposition can be a concern at temperatures above 50°C.[12][13]

-

Atmospheric Stability: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a dry, dark environment to prevent slow oxidation and hydrolysis.[1][5] The recommended storage temperature is between 2-8°C.[1][5]

Applications in Research and Drug Development

1,1'-Dichloroferrocene serves as a foundational building block in materials science and organometallic chemistry.[1] In the context of drug development, its utility is more prospective but is grounded in established principles.

While specific applications of 1,1'-dichloroferrocene in FDA-approved drugs are not documented, the incorporation of chlorinated organic compounds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[14] Ferrocene-containing compounds have been investigated for a range of therapeutic applications, including as anticancer, antimalarial, and antimicrobial agents, due to their unique redox properties, low toxicity, and three-dimensional structure.

The potential roles for 1,1'-dichloroferrocene in drug discovery include:

-

Scaffold for Library Synthesis: Its defined stereochemistry and reactive handles make it an excellent starting point for the synthesis of diverse libraries of ferrocene-containing small molecules for high-throughput screening.

-

Bioorganometallic Prodrugs: The chlorine atoms can be replaced with linkers attached to active pharmaceutical ingredients (APIs). The ferrocene moiety can serve as a carrier to enhance cellular uptake or to be activated under specific redox conditions within target cells.

-

Development of Novel Electrochemical Sensors: Ferrocene derivatives are widely used as redox mediators in biosensors. Functionalized derivatives of 1,1'-dichloroferrocene could be developed for the electrochemical detection of biologically relevant analytes.

The exploration of 1,1'-dichloroferrocene and its derivatives represents a promising frontier in the design of novel therapeutic agents and diagnostic tools.

References

- Synthesis and structural studies of some 1,1′-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-µ-[(1–2,5–6-η-cis,cis-cyclo-octa-1,5-diene)platinio]-bis(1,1′-dichloroferrocene). RSC Publishing.

- 1,1'-Dichloroferrocene (CAS 1293-67-0)|Supplier - Benchchem. Benchchem.

- 1,1'-Dichloroferrocene | 1293-67-0 | FD163271 | Biosynth. Biosynth.

- Ferrocene, 1,1'-dichloro- | C10H8Cl2Fe-6 | CID 11984639 - PubChem. PubChem.

- Notes. Synthesis and structural studies of some 1,1'-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-μ-[(1-2,5-6-η-cis,cis-cyclo-octa-1,5-diene)

- The stability and decomposition of gaseous chloroferrocenes - AIP Publishing. AIP Publishing.

- What is the structure of 1,1'-dichloroferrocene (eclipsed)? - brainly.com. brainly.com.

- 1,1'-Dichloroferrocene | CymitQuimica. CymitQuimica.

- Point group in 1,1 dichloroferrocene staggered - Filo. Filo.

- Ferrocene, 1,1'-dichloro- - NIST WebBook. NIST.

- 1293-67-0 | 1,1'-Dichloroferrocene - ChemScene. ChemScene.

- 1,1' dichloroferrocene point group - ECHEMI. ECHEMI.

- Reaction chemistry of 1,1′-ferrocene dicarboxylate towards M(ii) salts (M = Co, Ni, Cu): solid-state structure and electrochemical, electronic and magnetic properties of bi- and tetrametallic complexes and coordination polymers - Dalton Transactions (RSC Publishing). RSC Publishing.

- Applications of Dichlorobenzenetriol in Medicinal Chemistry: An Overview - Benchchem. Benchchem.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.

- Evaluation of in situ thermal stability assessment for flow batteries and deeper investigation of the ferrocene co-polymer - Journal of Materials Chemistry A (RSC Publishing). RSC Publishing.

- Chem 1140; Spectroscopy - Wipf Group. University of Pittsburgh.

- REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences.

- Evaluation of in situ thermal stability assessment for flow batteries and deeper investigation of the ferrocene co-polymer - ResearchGate.

- Ferrocene, 1,1'-dichloro- - NIST WebBook. NIST.

- Solved 4.5 Determine the point groups for a. 1,1' – | Chegg.com. Chegg.com.

- Solved 4.5 Determine the point groups for a. 1,1' – | Chegg.com. Chegg.com.

Sources

- 1. benchchem.com [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. Ferrocene, 1,1'-dichloro- | C10H8Cl2Fe-6 | CID 11984639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]

- 7. 1,1'-Dichloroferrocene | CymitQuimica [cymitquimica.com]

- 8. lehigh.edu [lehigh.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ijmrpsjournal.com [ijmrpsjournal.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Evaluation of in situ thermal stability assessment for flow batteries and deeper investigation of the ferrocene co-polymer - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Molecular Architecture of 1,1'-Dichloroferrocene: A Technical Guide to Structural Elucidation

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

Therefore, this guide adopts a holistic and scientifically rigorous approach. It will not only present the known chemical and physical properties but will also delve into the established methodologies for its synthesis and characterization. We will explore the theoretical underpinnings of its expected molecular geometry and crystal packing, drawing parallels with closely related, structurally characterized ferrocene derivatives. This document serves as both a repository of current knowledge and a methodological roadmap for researchers poised to undertake the definitive structural elucidation of this important molecule.

The Foundation: Synthesis and Crystallization of 1,1'-Dichloroferrocene

The journey to determining a crystal structure begins with the synthesis of high-purity, crystalline material. The primary route to 1,1'-dichloroferrocene involves the direct lithiation of ferrocene followed by quenching with a chlorine source.

Synthetic Protocol: A Pathway to Purity

A robust and reproducible synthesis is the bedrock of crystallographic studies. The following protocol outlines a common laboratory-scale synthesis of 1,1'-dichloroferrocene.

Experimental Protocol: Synthesis of 1,1'-Dichloroferrocene

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of ferrocene in anhydrous diethyl ether.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A stoichiometric amount of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at this temperature for 2 hours, during which the color may change, indicating the formation of the lithiated species.

-

Chlorination: A solution of a suitable chlorinating agent, such as hexachloroethane (C₂Cl₆), in anhydrous tetrahydrofuran (THF) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,1'-dichloroferrocene as a crystalline solid.

The choice of solvent, temperature control, and the purity of reagents are critical for obtaining a high yield of the desired product and minimizing the formation of monosubstituted or polysubstituted byproducts.

The Art of Crystallization: From Powder to Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed for growing crystals of organometallic compounds like 1,1'-dichloroferrocene.

Experimental Protocol: Crystallization of 1,1'-Dichloroferrocene

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., hexane, dichloromethane, or a mixture) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting slow crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C or -20 °C).

The selection of the solvent system is crucial and often determined empirically. The goal is to identify conditions where the compound's solubility is moderately high and decreases slowly, allowing for the ordered growth of a single crystal lattice.

Deciphering the Architecture: A Hypothetical Crystallographic Analysis

While a specific Crystallographic Information File (CIF) for 1,1'-dichloroferrocene is not publicly available, we can predict its likely structural features based on fundamental principles and data from analogous compounds.

The Metallocene Core: Molecular Geometry

1,1'-dichloroferrocene consists of a central iron atom sandwiched between two cyclopentadienyl (Cp) rings, with one chlorine atom attached to each ring.[1] The key structural parameters to consider are the conformation of the Cp rings and the orientation of the chloro substituents.

-

Ring Conformation: Ferrocene derivatives can adopt either an eclipsed or a staggered conformation of the Cp rings. In the solid state, the conformation is often influenced by crystal packing forces. For 1,1'-disubstituted ferrocenes, the staggered conformation is generally more stable in the gas phase to minimize steric hindrance between the substituents. However, eclipsed or near-eclipsed conformations are frequently observed in the crystalline state.

-

Substituent Orientation: The chlorine atoms will be covalently bonded to one carbon atom on each Cp ring. The C-Cl bond will lie in the plane of the Cp ring.

The point group of the molecule, which describes its symmetry, will depend on the conformation. For an eclipsed conformation, the point group would be C₂ᵥ, while a staggered conformation would belong to the D₂ point group.[2]

Expected Crystal Packing and Intermolecular Interactions

In the solid state, individual molecules of 1,1'-dichloroferrocene will pack in a regular, repeating three-dimensional array. The nature of this packing is governed by intermolecular forces. For 1,1'-dichloroferrocene, the dominant intermolecular interactions are expected to be:

-

Van der Waals Forces: These are the primary forces governing the packing of nonpolar molecules.

-

Halogen Bonding: The chlorine atoms, with their electropositive σ-hole, could potentially engage in halogen bonding interactions with electron-rich regions of neighboring molecules.

-

C-H···Cl Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the Cp rings and the chlorine atoms of adjacent molecules may also play a role in stabilizing the crystal lattice.

Hypothetical Crystallographic Data

Based on the structures of similar ferrocene derivatives, we can anticipate the likely crystallographic parameters for 1,1'-dichloroferrocene.

| Parameter | Anticipated Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organometallic compounds of this size and symmetry. |

| Space Group | P2₁/c or P2₁2₁2₁ | These are common centrosymmetric and non-centrosymmetric space groups, respectively. |

| Z (Molecules per unit cell) | 2 or 4 | A common number of molecules in the unit cell for this type of compound. |

| Fe-C Bond Lengths | ~2.0-2.1 Å | Typical for ferrocene derivatives. |

| C-C Bond Lengths (in Cp ring) | ~1.4 Å | Characteristic of aromatic cyclopentadienyl rings. |

| C-Cl Bond Lengths | ~1.7 Å | Standard for a chlorine atom bonded to an sp² carbon. |

Workflow for Single-Crystal X-ray Diffraction

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,1'-Dichloroferrocene

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for Substituted Ferrocenes

1,1'-Dichloroferrocene, an organometallic compound featuring an iron atom "sandwiched" between two chlorinated cyclopentadienyl rings, serves as a pivotal building block in the synthesis of advanced materials and complex molecular architectures.[1][2] The chlorine atoms are not mere decorations; they are reactive handles that permit a wide array of subsequent chemical transformations, including nucleophilic substitutions and directed ortho-metalations.[1] This versatility makes 1,1'-dichloroferrocene a valuable precursor for novel ligands, polymers, and electroactive materials.

Given its role as a foundational synthon, the unambiguous confirmation of its structure and purity is of paramount importance. A researcher proceeding with a multi-step synthesis based on an impure or misidentified starting material is building on a foundation of sand. Spectroscopic analysis, therefore, is not a perfunctory final step but a critical, self-validating system that underpins the integrity of the entire research endeavor. This guide provides a comprehensive, field-proven framework for the multi-technique spectroscopic characterization of 1,1'-dichloroferrocene, grounded in the principles of causality and analytical rigor.

Prerequisite: Synthesis and Purification

Spectroscopic data is only as reliable as the sample it is measured from. Therefore, a robust synthesis and purification protocol is the mandatory first step before any analysis is undertaken.

Synthesis Overview

A prevalent method for synthesizing 1,1'-dichloroferrocene involves the dilithiation of ferrocene using n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching the resulting dianion with a suitable electrophilic chlorine source, such as hexachloroethane (C₂Cl₆).[1]

Purification Protocol: Flash Column Chromatography

Impurities such as unreacted ferrocene or monosubstituted chloroferrocene can interfere with spectroscopic analysis. Flash column chromatography is an effective method for isolating the desired product.

Step-by-Step Protocol:

-

Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

-

Column Packing: Prepare a silica gel column using a non-polar eluent (e.g., hexanes).

-

Loading: Carefully load the prepared slurry onto the top of the column.

-

Elution: Begin elution with the non-polar solvent. Unreacted ferrocene (a non-polar compound) will elute first.

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate or dichloromethane to the hexanes) to elute the more polar 1,1'-dichloroferrocene.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1,1'-dichloroferrocene as a crystalline solid.

The Spectroscopic Characterization Workflow

A multi-technique approach is essential for a comprehensive and unambiguous structural elucidation. Each technique provides a unique and complementary piece of the molecular puzzle.

Caption: Overall workflow for the synthesis, purification, and spectroscopic characterization of 1,1'-dichloroferrocene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic and organometallic compounds. It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Analysis: Probing the Proton Environment

Due to the symmetrical nature of 1,1'-dichloroferrocene, where a center of inversion relates the two cyclopentadienyl (Cp) rings, all protons on one ring are chemically equivalent to the corresponding protons on the other.[1] Within a single ring, the protons ortho to the chlorine (Hβ) are equivalent to each other, and the protons meta to the chlorine (Hα) are equivalent to each other. This results in a simple, characteristic spectrum.

Expected ¹H NMR Spectrum: The spectrum is expected to show two signals, both appearing as triplets due to coupling with their neighbors on the Cp ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hα (meta to Cl) | ~4.3 - 4.5 | Triplet (t) | 4H |

| Hβ (ortho to Cl) | ~4.0 - 4.2 | Triplet (t) | 4H |

Note: Chemical shifts are predictive and can vary based on solvent and instrument frequency. The downfield shift compared to ferrocene (~4.15 ppm) is due to the electron-withdrawing effect of the chlorine atom.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified 1,1'-dichloroferrocene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Caption: Predicted ¹H NMR splitting pattern for one Cp ring in 1,1'-dichloroferrocene.

¹³C NMR Analysis: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule.[4] For 1,1'-dichloroferrocene, three distinct carbon signals are expected due to the molecule's symmetry.

Expected ¹³C NMR Spectrum:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Description |

| C-Cl (ipso-carbon) | ~90 - 100 | Quaternary carbon attached to chlorine. |

| Cα (meta to Cl) | ~70 - 75 | CH carbon. |

| Cβ (ortho to Cl) | ~68 - 72 | CH carbon. |

Note: The electronegative chlorine atom causes a significant downfield shift for the carbon atom to which it is attached (ipso-carbon).[5]

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.

-

Data Acquisition: A larger number of scans is required compared to ¹H NMR to obtain a good signal.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[6] While the IR spectrum of a complex molecule contains many peaks, particularly in the "fingerprint region" (<1500 cm⁻¹), certain characteristic absorptions are invaluable for structural confirmation.[7]

Expected Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100 | C-H stretch (aromatic/Cp) | Confirms the presence of the cyclopentadienyl rings. |

| ~1410, ~1100 | C=C stretch (ring deformation) | Characteristic of the ferrocene skeletal structure. |

| ~800 - 600 | C-Cl stretch | Strong absorption confirming the presence of the chloro-substituent.[8] |

Experimental Protocol:

-

Sample Preparation (KBr Pellet): a. Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. b. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): a. Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample (pellet or ATR) in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum (of air or the empty ATR crystal) must be run first and subtracted from the sample spectrum.

Caption: Key functional group regions in an IR spectrum and expected peaks for 1,1'-dichloroferrocene.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[9] For transition metal complexes like 1,1'-dichloroferrocene, the spectrum is typically characterized by two main types of transitions: low-intensity d-d transitions and high-intensity charge-transfer (CT) bands.[10]

Expected UV-Vis Absorptions:

-

d-d transition: A broad, weak absorption band in the visible region (~440-480 nm). This transition is formally Laporte-forbidden, leading to a low molar absorptivity (ε).[11]

-

Charge-Transfer (CT) bands: More intense absorptions in the UV region (<350 nm), corresponding to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers.[10]

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent, such as cyclohexane or ethanol.

-

Sample Preparation: Prepare a very dilute solution of the compound in the chosen solvent in a quartz cuvette. The concentration must be carefully chosen to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Acquisition: a. Record a baseline spectrum using a cuvette containing only the solvent. b. Record the spectrum of the sample solution over the appropriate wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each band.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to confirm the molecular weight of the compound and can provide structural information from the fragmentation pattern.[13]

Expected Mass Spectrum (Electron Ionization - EI): The molecular formula of 1,1'-dichloroferrocene is C₁₀H₈Cl₂Fe.[14][15] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Molecular Ion (M⁺): The spectrum will show a cluster of peaks corresponding to the molecular ion.

-

M⁺ peak (m/z 254): Corresponding to [C₁₀H₈³⁵Cl₂Fe]⁺.

-

M+2 peak (m/z 256): Corresponding to [C₁₀H₈³⁵Cl³⁷ClFe]⁺.

-

M+4 peak (m/z 258): Corresponding to [C₁₀H₈³⁷Cl₂Fe]⁺. The relative intensities of these peaks will be approximately 9:6:1. This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms.

-

-

Major Fragments: Common fragmentation pathways for ferrocenes involve the loss of cyclopentadienyl rings or substituents.

-

m/z 189: Loss of one chlorocyclopentadienyl radical ([M - C₅H₄Cl]⁺).

-

m/z 121: Chlorocyclopentadienyl cation ([C₅H₄Cl]⁺).

-

m/z 56: Fe⁺.

-

Experimental Protocol (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation (the molecular ion).[12]

-

Acceleration: Accelerate the newly formed ions through an electric field.

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: Detect the ions and generate the mass spectrum, which plots relative abundance against m/z.

Caption: Schematic of the Electron Ionization Mass Spectrometry (EI-MS) process.

Summary and Conclusion

The combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a powerful and synergistic toolkit for the complete characterization of 1,1'-dichloroferrocene. By following the protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of their synthesized material, ensuring the integrity and success of their subsequent research endeavors. Each spectroscopic result validates the others, creating a robust analytical system that is essential for modern chemical science.

References

-

Royal Society of Chemistry. (n.d.). Synthesis and structural studies of some 1,1′-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-µ-[(1–2,5–6-η-cis,cis-cyclo-octa-1,5-diene)platinio]-bis(1,1′-dichloroferrocene). RSC Publishing. Retrieved from [16]

-

NIST. (n.d.). Ferrocene, 1,1'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link][14][15]

-

CentAUR. (n.d.). Synthesis and structural studies of some 1,1′-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-μ-[(1-2,5-6-η-cis,cis-cyclo-octa-1,5-diene)platinio]-bis(1,1′-dichloroferrocene). Retrieved from [17]

-

PubChem. (n.d.). Ferrocene, 1,1'-dichloro-. National Center for Biotechnology Information. Retrieved from [Link][18]

-

Brainly. (2024, March 6). What is the structure of 1,1'-dichloroferrocene (eclipsed)?. Retrieved from [Link][2]

-

MDPI. (2020). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands. Molecules, 25(15), 3484. Retrieved from [Link][19]

-

Filo. (2025, February 5). Point group in 1,1 dichloroferrocene staggered. Retrieved from [Link][20]

-

Chemistry LibreTexts. (2025, February 11). Predicting UV-visible Absorption. Retrieved from [Link][10]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,1-dichloroethane. Retrieved from [Link][8]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved from [Link][3]

-

Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Spectroscopy. Retrieved from [Link][21]

-

Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra. MCAT Content. Retrieved from [Link][6]

-

MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2024, September 30). Interpreting Infrared Spectra. Retrieved from [Link][7]

-

eCampusOntario Pressbooks. (n.d.). Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link][9]

-

NC State University Libraries. (n.d.). Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link][4]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Retrieved from [Link][5]

-

YouTube. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Retrieved from [Link][13]

-

University of Reading. (n.d.). UV-Vis spectroscopy. Retrieved from [Link][11]

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of 1,3-Dihydroxyphenazine. Retrieved from [Link][22]

Sources

- 1. benchchem.com [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. jackwestin.com [jackwestin.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ethz.ch [ethz.ch]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. youtube.com [youtube.com]

- 14. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]

- 15. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]

- 16. Notes. Synthesis and structural studies of some 1,1′-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-µ-[(1–2,5–6-η-cis,cis-cyclo-octa-1,5-diene)platinio]-bis(1,1′-dichloroferrocene) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Notes. Synthesis and structural studies of some 1,1'-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-μ-[(1-2,5-6-η-cis,cis-cyclo-octa-1,5-diene)platinio]-bis(1,1'-dichloroferrocene) - CentAUR [centaur.reading.ac.uk]

- 18. Ferrocene, 1,1'-dichloro- | C10H8Cl2Fe-6 | CID 11984639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Point group in 1,1 dichloroferrocene staggered | Filo [askfilo.com]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Significance of Halogenation in Ferrocene Chemistry

An In-Depth Technical Guide to the Electrochemical Behavior of 1,1'-Dichloroferrocene

This guide provides a comprehensive exploration of the electrochemical characteristics of 1,1'-dichloroferrocene, a key derivative of the archetypal organometallic sandwich compound, ferrocene. Designed for researchers, chemists, and materials scientists, this document delves into the fundamental principles governing its redox behavior, offers detailed experimental protocols for its characterization, and discusses the nuanced effects of its chemical structure on its electrochemical properties.

Ferrocene [Fe(C₅H₅)₂] is renowned for its exceptional thermal stability and its well-behaved, reversible one-electron redox chemistry.[1][2] This has established it as a fundamental building block in materials science and a common internal standard in non-aqueous electrochemistry.[2] The functionalization of its cyclopentadienyl (Cp) rings is a critical strategy for tuning its physicochemical and redox properties for specific applications, such as electron-transfer mediators, sensors, and energy-storage systems.[1][3]

1,1'-Dichloroferrocene, with the chemical formula Fe(C₅H₄Cl)₂, introduces two chlorine atoms, one on each Cp ring.[4] This substitution is not trivial; the chlorine atoms act as electron-withdrawing groups.[5] This electronic perturbation significantly alters the electron density at the iron center, which in turn modifies the molecule's electrochemical potential and reactivity compared to the unsubstituted parent compound. Understanding this modification is crucial for its rational application in electrochemical systems.

The primary impact of the dichloro-substitution is the anodic (positive) shift in the formal potential of the Fe(II)/Fe(III) redox couple.[2][5] The electron-withdrawing nature of the chlorine atoms stabilizes the Highest Occupied Molecular Orbital (HOMO) of the ferrocene core, making it more difficult to remove an electron (i.e., to oxidize the molecule).[5][6] Consequently, a higher potential must be applied to achieve oxidation. This tailored redox potential makes 1,1'-dichloroferrocene a valuable component in applications requiring mediators with specific oxidative strengths.

Core Redox Characteristics: A Cyclic Voltammetry Perspective

Cyclic Voltammetry (CV) is the foremost technique for rapidly probing the redox behavior of a molecule like 1,1'-dichloroferrocene.[7][8] A CV experiment involves scanning the potential of an electrode in an unstirred solution and measuring the resulting current. The resulting voltammogram provides a wealth of information about the thermodynamics and kinetics of the electron transfer process.[7]

For 1,1'-dichloroferrocene, the CV is characterized by a single, typically reversible, redox wave corresponding to the one-electron oxidation of the iron center:

Fe(II)(C₅H₄Cl)₂ ⇌ [Fe(III)(C₅H₄Cl)₂]⁺ + e⁻

Key parameters extracted from the voltammogram are:

-

Half-wave Potential (E½): The thermodynamic formal potential of the redox couple, calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc).[8][9] This value is directly influenced by the substituent's electronic effects.

-

Peak Separation (ΔEp = |Epa - Epc|): An indicator of the electron transfer kinetics. For a fast, reversible one-electron process, ΔEp is theoretically ~59 mV at room temperature and is independent of the scan rate.[10]

-

Peak Current Ratio (Ipa/Ipc): A measure of the chemical stability of the oxidized species (the 1,1'-dichloroferrocenium cation). A ratio of unity indicates that the cation is stable on the timescale of the CV experiment.[11]

The following diagram illustrates the fundamental redox process.

Caption: Standard workflow for cyclic voltammetry analysis.

Step-by-Step Methodology

-

Electrode Preparation:

-

Polish the glassy carbon working electrode surface to a mirror finish using successively finer alumina slurries (1.0 µm, then 0.3 µm, then 0.05 µm).

-

After each polishing step, rinse the electrode thoroughly with deionized water.

-

After the final polish, sonicate the electrode in ethanol and then deionized water for 2-3 minutes each to remove any adhered polishing particles. Dry the electrode completely. The causality here is critical: a clean, smooth electrode surface is essential for achieving reproducible and ideal voltammetric behavior. Surface contaminants can block electron transfer sites or introduce catalytic waves. [10]

-

-

Solution Preparation:

-

In a volumetric flask, dissolve a precise amount of TBAPF₆ in the chosen solvent to create a 0.1 M solution. The supporting electrolyte is necessary to minimize solution resistance and ensure that analyte migration is not a significant mode of mass transport.

-

To this solution, add 1,1'-dichloroferrocene and ferrocene to achieve a final concentration of approximately 1 mM for each.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell, immersing the electrodes in the prepared solution.

-

Purge the solution with high-purity nitrogen or argon for 10-15 minutes. This removes dissolved oxygen, which can be electrochemically reduced and interfere with the measurement.

-

Set the potentiostat parameters. A suitable potential window for a CH₂Cl₂ solution would be from -0.2 V to +0.8 V (vs. Ag/AgCl) to ensure both redox events are captured.

-

Record the cyclic voltammogram at a scan rate of 100 mV/s.

-

Perform additional scans at varying rates (e.g., 25, 50, 200, 400 mV/s) to investigate the kinetics of the electron transfer.

-

-

Data Analysis and Interpretation:

-

Identify the anodic and cathodic peaks for both ferrocene and 1,1'-dichloroferrocene.

-

Calculate E½, ΔEp, and the Ipa/Ipc ratio for each compound.

-

Self-Validation Check: The ferrocene peak should exhibit near-reversible behavior (ΔEp ≈ 60-80 mV, Ipa/Ipc ≈ 1). Deviation from this suggests issues with the solvent, electrolyte, or electrode preparation.

-

Standardize the potential of 1,1'-dichloroferrocene by subtracting the measured E½ of ferrocene from it. This provides the E½ vs. Fc/Fc⁺ value, a universally accepted reference point.

-

Advanced Considerations: Kinetics and Solvent Effects

Electron Transfer Kinetics

While often described as reversible, the electron transfer kinetics of ferrocene derivatives can be influenced by the experimental conditions. [12]For 1,1'-dichloroferrocene, if the peak separation (ΔEp) is significantly greater than 59 mV and increases as the scan rate is increased, the system is described as "quasi-reversible." [11][12]This indicates that the rate of electron transfer is finite and comparable to the rate of mass transport. In such cases, the heterogeneous electron transfer rate constant (k⁰) can be estimated using methodologies developed by Nicholson and Shain. [13]This parameter is a fundamental measure of how quickly electrons are exchanged between the electrode and the molecule.

The Role of the Solvent

The choice of solvent can subtly but significantly impact the measured redox potential. [14][15]This is due to differences in the solvation energies of the neutral ferrocene derivative and its oxidized ferrocenium cation. [16][17]Polar solvents can stabilize the charged ferrocenium species to a greater extent, potentially shifting the redox potential. Furthermore, solvent properties like viscosity and dielectric relaxation time can influence the dynamics of solvent reorganization around the molecule during electron transfer, which can affect the kinetics. [14][18]Therefore, consistency in the choice of solvent and supporting electrolyte is paramount when comparing results across different experiments or literature reports.

Conclusion and Outlook

1,1'-Dichloroferrocene presents a classic example of how targeted synthetic modification can be used to tune the electronic properties of a molecule. Its electrochemical behavior is dominated by a well-defined, one-electron redox process that is anodically shifted relative to ferrocene due to the electron-withdrawing nature of the chloro substituents. This predictable and stable redox behavior, coupled with its tailored potential, makes it a valuable tool for researchers developing advanced materials, electrochemical sensors, and catalytic systems. [19][20][21]The experimental framework provided herein offers a robust and reliable method for its characterization, ensuring scientific integrity and reproducibility in future investigations.

References

- Recent Strategies for the Synthesis of Ferrocene Derivatives and Their Applications to Electrochemistry. (2025). Vertex AI Search.

- 1,1'-Dichloroferrocene (CAS 1293-67-0)|Supplier - Benchchem. Benchchem.

- The electrochemistry of some ferrocene derivatives: redox potential and substituent effects. (2003). Applied Organometallic Chemistry.

- Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules.

- Electrochemistry of Redox Active Ferrocene Covalently

- Investigation of Electron Transfer Mechanistic Pathways of Ferrocene Derivatives in Droplet

- The Unusual Redox Properties of Fluoroferrocenes Revealed through a Comprehensive Study of the Haloferrocenes.

- Ferrocene. Wikipedia.

- 1,1'-Dichloroferrocene (CAS 1293-67-0)|Supplier - Benchchem. Benchchem.

- Cyclic voltammograms of 1 (1.1 mM) in dichloromethane, (A) under nitrogen at scan rates of 0.8 V s.

- Oxidative purification of halogen

- A long-range electron transfer in donor-bridge-acceptor system. (1991). Science.

- Cyclic Voltammetric Analysis of Ferrocene Alkanethiol Monolayer Electrode Kinetics Based on Marcus Theory. (1994). DTIC.

- Synthesis, characterization and electrochemistry of [Pd(PP)MeCl] compounds with 1,1′-bis(phosphino)ferrocene ligands. Inorganica Chimica Acta.

- Solvent-induced electrochemistry at an electrically asymmetric carbon Janus particle. DSpace@MIT.

- Redox Behavior and Biological Properties of Ferrocene Bearing Porphyrins. (2017). Journal of Inorganic Biochemistry.

- Synthesis and electrochemical study of some novel alkynylferrocene derivatives. (2012).

- Ion and Solvent Modulation of Ferrocene and Decamethylferrocene Oxidation Potentials in Organic Electrolytes as Predicted by Molecular Dynamics Simulations.

- Solvent Effects in the Electroreduction of Ferrocene at Pt in the Temper

- Reaction chemistry of 1,1′-ferrocene dicarboxylate towards M(ii) salts (M = Co, Ni, Cu): solid-state structure and electrochemical, electronic and magnetic properties of bi- and tetrametallic complexes and coordination polymers. (2009). Dalton Transactions.

- Ion and Solvent Modulation of Ferrocene and Decamethylferrocene Oxidation Potentials in Organic Electrolytes as Predicted by Molecular Dynamics Simulations. (2021). The Journal of Physical Chemistry B.

- Redox mediators accelerate electrochemically-driven solubility cycling of molecular transition metal complexes. (2020). Chemical Science.

- Cyclic voltammetry.

- Recent Developments in the Electron Transfer Reactions and Their Kinetic Studies. (2024).

- Cyclic voltammogram and its derivatives of ferrocene (1 mM), recorded....

- Effect of Organic Solvents and Electrode Materials on Electrochemical Reduction of Sulfur. (2008). Journal of The Electrochemical Society.

- Lab 1: Cyclic Voltammetry. (2020). Chemistry LibreTexts.

- Ferrocene, 1,1'-dichloro-. NIST WebBook.

- A Novel Ferrocene-Linked Thionine as a Dual Redox Mediator for the Electrochemical Detection of Dopamine and Hydrogen Peroxide. MDPI.

- Ferrocene self assembled monolayer as a redox mediator for triggering ion transfer across nanometer-sized membranes. (2019). Electrochimica Acta.

- Dynamical Solvent Effects on Activated Electron-Transfer Reactions. (1992). DTIC.

Sources

- 1. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferrocene - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. electrochemsci.org [electrochemsci.org]

- 16. researchgate.net [researchgate.net]

- 17. Ion and Solvent Modulation of Ferrocene and Decamethylferrocene Oxidation Potentials in Organic Electrolytes as Predicted by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Redox mediators accelerate electrochemically-driven solubility cycling of molecular transition metal complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

solubility of 1,1'-Dichloroferrocene in organic solvents

An In-depth Technical Guide to the Solubility of 1,1'-Dichloroferrocene in Organic Solvents

Abstract

1,1'-Dichloroferrocene is a halogenated metallocene, a derivative of ferrocene, with significant applications in materials science, catalysis, and as a precursor for more complex molecular architectures. The efficacy of 1,1'-dichloroferrocene in these domains is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility an indispensable parameter for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the principles governing the solubility of 1,1'-dichloroferrocene, its anticipated solubility profile across a range of common organic solvents, and a detailed, field-proven methodology for its experimental determination. By elucidating the interplay between solute and solvent properties, this guide serves as a foundational resource for the effective utilization of 1,1'-dichloroferrocene in both research and industrial applications.

Introduction to 1,1'-Dichloroferrocene: Structure and Significance

1,1'-Dichloroferrocene is an organometallic compound consisting of a central iron atom "sandwiched" between two parallel cyclopentadienyl rings, with each ring bearing a chlorine substituent.[1][2][3] Its molecular formula is C₁₀H₈Cl₂Fe, and it has a molecular weight of approximately 254.92 g/mol .[4] The presence of the chlorine atoms on the cyclopentadienyl rings significantly modifies the electronic properties and reactivity of the ferrocene core, making it a valuable building block in organic and organometallic synthesis.

The utility of 1,1'-dichloroferrocene in various chemical processes is contingent upon its ability to be dissolved in a suitable solvent. Solution-phase reactions, purification techniques such as recrystallization and chromatography, and the formation of thin films or composite materials all necessitate a clear understanding of its solubility characteristics. This guide aims to provide both the theoretical underpinnings and the practical tools to explore and exploit the solubility of this versatile compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

Several factors influence the solubility of 1,1'-dichloroferrocene:

-

Polarity : Ferrocene itself is a relatively non-polar molecule. The introduction of two chlorine atoms increases the molecule's overall polarity and dipole moment compared to the parent ferrocene. However, it is still considered to be sparingly soluble in highly polar solvents like water and more soluble in organic solvents.[5]

-

Van der Waals Forces : As a moderately sized organometallic compound, London dispersion forces play a significant role in the interaction of 1,1'-dichloroferrocene with non-polar and weakly polar solvents.

-

Solvent Properties : The dielectric constant, polarity index, and hydrogen bonding capacity of the solvent are critical in determining the extent of dissolution.[6] Aromatic solvents may offer favorable π-π stacking interactions with the cyclopentadienyl rings, enhancing solubility.

Anticipated Solubility Profile of 1,1'-Dichloroferrocene

Table 1: Anticipated Solubility of 1,1'-Dichloroferrocene in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aliphatic | n-Hexane, Cyclohexane | Low to Moderate | Dominated by weak van der Waals forces. The increased polarity from the C-Cl bonds may limit solubility compared to unsubstituted ferrocene. |

| Aromatic | Toluene, Benzene, Xylenes | High | Favorable π-π interactions between the solvent and the cyclopentadienyl rings are expected to enhance solubility significantly. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle suggests good compatibility. The polarity is well-matched for effective solvation. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are effective solvents for many organometallic compounds, providing a good balance of polarity and coordinating ability. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderate | The polarity of these solvents can solvate the 1,1'-dichloroferrocene molecule, though strong dipole-dipole interactions may not be as favorable as in chlorinated or aromatic solvents. |

| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the non-polar ferrocene backbone, leading to poor solvation. |

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of 1,1'-dichloroferrocene using the isothermal equilibrium method.[8] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

1,1'-Dichloroferrocene (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 1,1'-dichloroferrocene.

Step-by-Step Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of 1,1'-dichloroferrocene to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[8]

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation during the equilibration process.

-

-

Equilibration :

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.

-

Causality : Agitation ensures continuous interaction between the solute and solvent, while a long equilibration time is necessary to ensure the dissolution process has reached its maximum extent. The constant temperature is critical as solubility is temperature-dependent.

-

-

Sampling and Sample Preparation :

-

After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.

-

Reweigh the volumetric flask to determine the mass of the saturated solution transferred.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

-

Analysis (UV-Vis Spectrophotometry) :

-

Causality : 1,1'-Dichloroferrocene is a colored compound and exhibits strong absorbance in the UV-Visible region, making spectrophotometry an ideal analytical technique for concentration determination.

-

Prepare a series of standard solutions of 1,1'-dichloroferrocene of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and pass through the origin, validating Beer-Lambert's Law for the system.

-

Measure the absorbance of the diluted sample solution.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility :

-

Using the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 g of solvent (mass fraction), moles per liter (molarity), or mole fraction.

-

Factors Influencing Experimental Accuracy

-

Purity of Solute and Solvent : Impurities can significantly alter the measured solubility. Use high-purity materials.

-

Temperature Control : Solubility is highly sensitive to temperature. Maintain a constant and accurately measured temperature throughout the experiment (±0.1 °C).

-

Equilibration Time : Insufficient equilibration time is a common source of error. It is advisable to perform kinetic studies to determine the minimum time required to reach equilibrium for each solvent system.

-

Prevention of Solvent Evaporation : Ensure vials are properly sealed at all times to prevent changes in concentration due to solvent loss.

Conclusion

While a definitive, universally published dataset on the solubility of 1,1'-dichloroferrocene remains to be compiled, this guide provides the essential theoretical and practical framework for its determination. The anticipated high solubility in aromatic and chlorinated solvents, contrasted with low solubility in polar protic solvents, offers a predictive tool for solvent selection. The provided experimental protocol, grounded in the isothermal equilibrium method and UV-Vis analysis, offers a robust and reliable system for researchers to generate high-quality, quantitative solubility data. Such data is critical for optimizing reaction conditions, developing purification strategies, and advancing the application of 1,1'-dichloroferrocene in the scientific and industrial sectors.

References

- BenchChem. (n.d.). Solubility of Ferrocenium Salts in Organic Solvents: An In-depth Technical Guide.

- CymitQuimica. (n.d.). 1,1'-Dichloroferrocene.

- Biosynth. (n.d.). 1,1'-Dichloroferrocene.

- MedchemExpress.com. (2025). Safety Data Sheet - 1,1'-Dibromoferrocene.

- ACS Publications. (n.d.). On the Solubility of Ferrocene in Nonaqueous Solvents. Journal of Chemical & Engineering Data.

- PubChem. (n.d.). Ferrocene, 1,1'-dichloro-.

- ResearchGate. (n.d.). Solubilities of Substituted Ferrocenes in Organic Solvents.

- PubMed Central (PMC). (n.d.). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects.

- ResearchGate. (n.d.). On the Solubility of Ferrocene in Nonaqueous Solvents.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene Dichloride.

- Echemi. (n.d.). [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Safety Data Sheets.

- NIST WebBook. (n.d.). Ferrocene, 1,1'-dichloro-.

- NIST WebBook. (n.d.). Ferrocene, 1,1'-dichloro-.

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents.

- Reddit. (2014). Solubility in organic solvents and water.

- IUPAC. (n.d.). Solubility Data Series.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 1-Bromo-2,4-dichlorobenzene in Common Organic Solvents.

Sources

- 1. Ferrocene, 1,1'-dichloro- | C10H8Cl2Fe-6 | CID 11984639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]

- 3. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]

- 4. 1,1'-Dichloroferrocene | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 7. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Theoretical Calculation of 1,1'-Dichloroferrocene

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting theoretical calculations on 1,1'-dichloroferrocene. We move beyond a simple recitation of steps to offer a narrative grounded in the causality of methodological choices, ensuring a robust and self-validating computational protocol.

Introduction: The Significance of 1,1'-Dichloroferrocene and the Role of In Silico Analysis

Ferrocene, with its unique sandwich structure, has been a cornerstone of organometallic chemistry. The introduction of substituents onto its cyclopentadienyl (Cp) rings dramatically alters its electronic properties, reactivity, and potential applications, which span from materials science to medicinal chemistry[1]. The subject of this guide, 1,1'-dichloroferrocene, features a symmetrical substitution of a chlorine atom on each Cp ring. These electron-withdrawing groups are known to influence the redox potential and electronic structure of the ferrocene core, making it an intriguing target for both experimental and theoretical investigation[1][2].

Theoretical calculations, particularly those rooted in quantum mechanics, provide an indispensable toolkit for elucidating the geometric, electronic, and spectroscopic properties of molecules like 1,1'-dichloroferrocene. By modeling these systems in silico, we can predict structures, understand orbital interactions, and interpret experimental data with greater confidence, thereby accelerating research and development.

PART 1: The Theoretical Foundation: Selecting the Right Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology and basis set. For an organometallic compound containing a 3d transition metal like iron, these choices are non-trivial.

The Quantum Mechanical Method: Density Functional Theory (DFT)

While foundational ab initio methods like Hartree-Fock (HF) provide a starting point by approximating the many-electron wavefunction as a single Slater determinant, they inherently neglect electron correlation, a critical factor in molecules with complex electronic structures[3][4][5]. For transition metal complexes, this omission can lead to significant inaccuracies.

Density Functional Theory (DFT) emerges as the workhorse method for systems like 1,1'-dichloroferrocene. DFT reformulates the problem to calculate the total energy from the electron density, implicitly accounting for both exchange and correlation effects. Its favorable balance of computational cost and accuracy makes it highly suitable.

-

Causality of Choice: We select the B3LYP hybrid functional . This functional incorporates a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT[6]. This hybrid approach has a long track record of providing reliable results for the geometry and electronic structure of ferrocene and its derivatives[6][7][8].

The Basis Set: A Hybrid Approach for a Hybrid Molecule

A basis set is the set of mathematical functions used to construct the molecular orbitals[9]. The choice of basis set is critical and must be appropriate for each element in the molecule.

-